Decamethylrhenocene

Description

Historical Context of Metallocene Chemistry

The history of metallocene chemistry is intrinsically linked to the serendipitous discovery of ferrocene (B1249389), bis(cyclopentadienyl)iron(II), in the early 1950s. This discovery, attributed independently to Kealy and Pauson and Miller et al., revealed a remarkably stable compound with an unprecedented "sandwich" structure where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings. wikipedia.orgwikipedia.orgvaia.comthieme.dewikipedia.orglibretexts.org The initial proposed structures for ferrocene were inconsistent with its observed stability, leading to further investigation and the eventual elucidation of its true sandwich nature through techniques like X-ray crystallography. wikipedia.orglibretexts.orgchemeurope.com This groundbreaking structural determination, for which Ernst Otto Fischer and Geoffrey Wilkinson were awarded the Nobel Prize in Chemistry in 1973, marked the birth of modern organometallic chemistry and the concept of sandwich compounds. thieme.dewikipedia.orgscitechdaily.com Following the discovery of ferrocene, research expanded to include a variety of transition metals, leading to the synthesis and characterization of a wide range of metallocenes and related sandwich complexes. wikipedia.orgwikipedia.org

Decamethylrhenocene within the Landscape of Sandwich Compounds

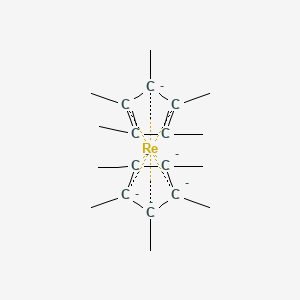

Sandwich compounds are characterized by a metal atom bonded symmetrically between two planar organic ligands, often aromatic rings. wikipedia.orgvaia.comchemeurope.com Metallocenes, with their metal center situated between two cyclopentadienyl rings, are a prominent subclass of sandwich compounds. wikipedia.orgwikipedia.org this compound, with the formula Re(C₅(CH₃)₅)₂, or ReCp₂, fits squarely within this definition, featuring a rhenium atom sandwiched between two pentamethylcyclopentadienyl (Cp) ligands. unc.eduacs.orgresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqacs.org

While ferrocene (Cp₂Fe) is the archetypal metallocene, the landscape of sandwich compounds is diverse, including complexes with different metals and substituted cyclic ligands. wikipedia.orgwikipedia.orgchemeurope.com this compound is a permethylated analog of the hypothetical rhenocene (B1217767) (ReCp₂). The presence of the ten methyl groups on the cyclopentadienyl rings in this compound significantly influences its electronic and steric properties compared to its unsubstituted analog or other metallocenes like ferrocene or nickelocene (B73246) (NiCp₂) synor-chemicals.com. This substitution pattern places this compound among other permethylated metallocenes such as decamethylferrocene (FeCp₂) wikipedia.orgsigmaaldrich.comsigmaaldrich.com and decamethylcobaltocene (CoCp₂) ereztech.comsigmaaldrich.comamericanelements.com, which often exhibit distinct reactivity and electronic structures compared to their unsubstituted counterparts.

Significance of Pentamethylcyclopentadienyl Ligands in Organometallic Complexes

The pentamethylcyclopentadienyl ligand (Cp) is a ubiquitous "spectator" ligand in organometallic chemistry, playing a crucial role in stabilizing metal complexes. libretexts.orgresearchgate.net Compared to the unsubstituted cyclopentadienyl ligand (Cp), the Cp ligand offers several key advantages and influences:

Increased Electron Donation: The ten methyl groups are electron-donating, which increases the electron density on the cyclopentadienyl ring and, consequently, on the central metal atom. This enhanced electron density can influence the metal's oxidation state stability and reactivity.

Enhanced Steric Bulk: The methyl groups provide significant steric bulk around the metal center. This can protect the metal from attack by other ligands or reagents, influencing the complex's stability and selectivity in catalytic reactions. ontosight.ai

Improved Solubility: The methyl groups generally increase the solubility of the organometallic complex in nonpolar organic solvents.

Kinetic Stabilization: The steric hindrance provided by the methyl groups can kinetically stabilize complexes that might otherwise be prone to decomposition. libretexts.org

The Cp* ligand's ability to stabilize a wide array of metal complexes and influence their electronic and steric properties has made it invaluable in the design and synthesis of new organometallic compounds with tailored reactivity, including those of relevance to catalysis and materials science. researchgate.netontosight.ai

Structure

2D Structure

Properties

CAS No. |

98814-97-2 |

|---|---|

Molecular Formula |

C20H30Re-6 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane;rhenium |

InChI |

InChI=1S/2C10H15.Re/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |

InChI Key |

ZSSRHWNSVBFPCL-UHFFFAOYSA-N |

SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Re] |

Canonical SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Re] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decamethylrhenocene |

Origin of Product |

United States |

Synthetic Methodologies of Decamethylrhenocene

Precursor Synthesis: Decamethylrhenocene Hydride (Cp*₂ReH) Generation

The primary method for synthesizing this compound hydride (Cp*₂ReH) involves the cocondensation of rhenium vapor with pentamethylcyclopentadiene. nih.govereztech.comnih.govnih.gov

This compound hydride is synthesized by cocondensing rhenium vapor with an excess of 1,2,3,4,5-pentamethylcyclopentadiene (B1201788) (C₅Me₅H). nih.govereztech.comnih.govnih.gov A typical procedure involves generating rhenium vapor from a positive hearth electron beam furnace operating at a high temperature, approximately 3200 °C. nih.gov This vapor is then cocondensed with excess pentamethylcyclopentadiene in liquid nitrogen held at 77K. nih.gov Following work-up of the reaction mixture and purification, such as by sublimation, air-sensitive pale yellow crystals of bis(η-pentamethylcyclopentadienyl)rhenium hydride, (η-C₅Me₅)₂ReH, can be obtained. nih.gov Reported yields for this condensation reaction are around 15% based on rhenium. nih.gov Cp*₂ReH is described as a volatile, air-sensitive crystalline solid that exhibits high solubility in hydrocarbon solvents. nih.gov

Formation of this compound via Photolytic Routes

This compound (Cp₂Re) is effectively synthesized through the photolytic decomposition of this compound hydride (Cp₂ReH). nih.govereztech.comnih.govnih.govnih.goviupac.orgereztech.comamericanelements.com

The conversion of this compound hydride to this compound is achieved by UV photolysis. nih.govereztech.comnih.govnih.govnih.goviupac.orgereztech.comamericanelements.com This reaction is typically carried out by irradiating a solution of Cp₂ReH, for instance, in pentane (B18724), with UV light (λ > 290 nm). nih.goviupac.orgereztech.comamericanelements.com The photolysis induces a rapid color change in the solution, transitioning from the yellow hue of Cp₂ReH to a deep purple characteristic of Cp*₂Re. nih.gov this compound can be isolated from the photolyzed solution as deep purple crystals. nih.gov Isolated yields of approximately 60% have been reported for this photochemical conversion. nih.govnih.goviupac.orgereztech.comamericanelements.com This photolytic route is considered the only known access route to this compound, with no evidence of competing photoprocesses under the reaction conditions. nih.goviupac.orgereztech.comamericanelements.com

Molecular Structure and Coordination Geometry of Decamethylrhenocene

Crystallographic Characterization of the Sandwich Structure

X-ray diffraction studies have been employed to elucidate the solid-state structure of decamethylrhenocene . These studies confirm the sandwich arrangement with the rhenium atom positioned between the two Cp* rings . The large separation between the two rings, specifically the distance of the rhenium atom from the mean planes of the rings (1.882 and 1.880 Å), is attributed to the prevention of unfavorable methyl-methyl contacts in the eclipsed conformation .

Conformation and Planarity of Pentamethylcyclopentadienyl Rings

In the structure of this compound, the two pentamethylcyclopentadienyl rings are found to be planar and parallel . The methyl groups attached to the cyclopentadienyl (B1206354) rings show slight deviations from the mean planes of the rings, typically by 0.069-0.124 Å, oriented away from the rhenium atom . The eclipsed conformation of the Cp* rings is observed in the solid state .

Symmetry Considerations in this compound (D₅h Local Symmetry)

This compound possesses D₅h local symmetry, assuming the eclipsed conformation of the pentamethylcyclopentadienyl rings dokumen.pub. This point group includes symmetry operations such as a fivefold principal rotation axis, five twofold axes perpendicular to the principal axis, a horizontal mirror plane, five vertical mirror planes, and a fivefold improper rotation axis uni-muenchen.de. The D₅h symmetry is also observed in the gas phase structure of ferrocene (B1249389) and other eclipsed metallocenes dokumen.pubgernot-katzers-spice-pages.com. The vibrational modes of the Cp* ring in D₅h local symmetry include C-Me stretching, ring vibrations, out-of-plane CMe bending, in-plane ring deformation, and out-of-plane ring deformations .

Comparative Structural Analysis with Other Metallocenes

This compound's structure can be compared to other metallocenes, particularly permethylated analogues like decamethylferrocene (FeCp₂) and decamethylchromocene (B12510804) (CrCp₂) wikipedia.orgwikipedia.orgchemeurope.com. While the fundamental sandwich structure is common, variations exist in metal-carbon bond distances and ring conformations depending on the central metal and its electronic configuration wikipedia.orgresearchgate.net.

For instance, decamethylferrocene also exhibits a sandwich structure with staggered Cp* rings in the solid state, and average Fe-C bond distances of approximately 2.050 Å wikipedia.org. Decamethylcobaltocene (CoCp*₂), which has a 19-electron count and is paramagnetic, shows slightly longer Co-C distances (2.118 Å) compared to the Fe-C bonds in ferrocene, attributed to the additional electron occupying an antibonding orbital wikipedia.org.

The traditional bis(η⁵-cyclopentadienyl) sandwich structure, as seen in ferrocene, tends to decrease in bending from linearity with increasing atomic number of the metal researchgate.net. This compound, as a lower-row metallocene, provides an interesting point of comparison in this trend.

Here is a comparative data table for selected metallocenes:

| Compound | Formula | Central Metal | Ring Ligand | Average M-C Distance (Å) | Ring Conformation (Solid State) | PubChem CID |

| Ferrocene | Fe(C₅H₅)₂ | Fe | Cyclopentadienyl (Cp) | 2.04 wikipedia.org | Staggered (D₅d) wikipedia.org | 11985121 wikipedia.org |

| Decamethylferrocene | Fe(C₅(CH₃)₅)₂ (FeCp₂) | Fe | Pentamethylcyclopentadienyl (Cp) | ~2.050 wikipedia.org | Staggered wikipedia.org | 15807221 nih.gov |

| Chromocene | Cr(C₅H₅)₂ (CrCp₂) | Cr | Cyclopentadienyl (Cp) | 2.151(13) wikipedia.org | Eclipsed (D₅h) (Electron Diffraction) wikipedia.org | 79154 nih.gov |

| Decamethylchromocene | Cr(C₅(CH₃)₅)₂ (CrCp₂) | Cr | Pentamethylcyclopentadienyl (Cp) | Not readily available | Not readily available | 18626705 ereztech.com, 15874251 nih.gov |

| Rhenocene (B1217767) | Re(C₅H₅)₂ | Re | Cyclopentadienyl (Cp) | Not readily available | Not readily available | 124321 wikidata.org |

| This compound | Re(C₅(CH₃)₅)₂ (ReCp₂) | Re | Pentamethylcyclopentadienyl (Cp) | Not readily available | Eclipsed | Not readily available |

| Decamethylcobaltocene | Co(C₅(CH₃)₅)₂ (CoCp₂) | Co | Pentamethylcyclopentadienyl (Cp) | 2.118 wikipedia.org | Staggered (Idealized D₅d) wikipedia.org | 5148110 wikipedia.org |

Note: Average M-C distances can vary slightly depending on the specific crystallographic study and temperature.

Detailed research findings on the electronic and molecular structure of this compound have been obtained through techniques such as X-ray diffraction and laser-induced fluorescence spectroscopy acs.org. These studies provide insights into the bonding and energy levels within the molecule .

Electronic Structure and Bonding in Decamethylrhenocene

Ground State Electronic Configurations: The ²E₂ Ground State

Computational studies and experimental evidence support the assignment of a ²E₂ ground state configuration for decamethylrhenocene. unc.eduscispace.comnsf.govnih.govacs.org Rhenium in ReCp₂ is formally in the +2 oxidation state, and with a d⁵ electron count, it is a low-spin d⁵ metallocene. unc.edunsf.govnih.govacs.org The ²E₂ ground state arises from the specific splitting pattern of the rhenium d-orbitals in the ligand field created by the two Cp rings. unc.eduscispace.comnsf.govnih.govacs.org In this configuration, there is one unpaired electron, consistent with the observed magnetic properties.

Application of Ligand Field Theory to this compound

Ligand field theory (LFT) provides a framework for understanding the interaction between the metal d-orbitals and ligand orbitals, considering both electrostatic and covalent contributions. mit.eduwikipedia.orgnumberanalytics.com For metallocenes like ReCp*₂, the interaction between the metal d-orbitals and the π-system of the cyclopentadienyl (B1206354) rings is crucial.

Orbital Interactions and Splitting Patterns

In a metallocene, the interaction of the metal d-orbitals with the ligand π-orbitals leads to a characteristic splitting pattern. The five metal d-orbitals (dᶻ², dₓ²⁻ʸ², dˣʸ, dˣᶻ, dʸᶻ) interact with symmetry-adapted linear combinations (SALCs) of the ligand π-orbitals. wikipedia.orgdalalinstitute.com This interaction lifts the degeneracy of the d-orbitals, resulting in a set of molecular orbitals with different energies. The specific symmetry of the Cp* ligands and the D₅h point group symmetry of an ideal ferrocene-like structure influence the nature of these interactions and the resulting energy levels.

Metal-Ligand Pi (π) Bonding Contributions and Back-Donation

Pi (π) bonding is a dominant feature in the interaction between the rhenium atom and the Cp* ligands in this compound. This involves the overlap of metal d-orbitals (specifically dˣᶻ, dʸᶻ, and potentially dˣʸ, depending on the symmetry) with the π-orbitals of the cyclopentadienyl rings. wikipedia.orgdalalinstitute.com A significant aspect of this interaction is π back-donation, where electron density is donated from occupied metal d-orbitals (of appropriate π symmetry) into vacant antibonding π* orbitals of the Cp* ligands. libretexts.orglibretexts.orgiupac.orgwikipedia.org This back-donation strengthens the metal-ligand bond and can influence the electron density within the ligand itself. wikipedia.org The extent of π back-donation is influenced by the electron richness of the metal center and the electron-accepting capabilities of the ligand. libretexts.orglibretexts.orgwikipedia.org

Advanced Spectroscopic Investigations of Decamethylrhenocene

Electronic Absorption Spectroscopy and Chromophoric Analysis

Electronic absorption spectroscopy in the visible and ultraviolet regions provides information about the electronic transitions within the molecule. Studies on decamethylrhenocene have revealed distinct absorption features. nsf.gov

Visible Absorption Characteristics (λmax = 572 nm)

This compound exhibits a broad, low-energy absorption feature in its visible spectrum, characterized by a maximum absorbance (λmax) at 572 nm when measured in pentane (B18724). nsf.gov This prominent band is attributed to a ligand-to-metal charge transfer (LMCT) transition. nsf.gov The assignment of this band as an LMCT transition is supported by literature precedence for 17-electron metallocenes and the observation of temperature-dependent vibrational fine structure, which becomes sharper upon cooling. nsf.gov

The UV-vis absorption spectrum of this compound in pentane shows this broad low-energy feature, alongside a lower intensity feature at slightly higher energy and an intense feature in the ultraviolet region. nsf.gov

Table 1: Selected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Assignment |

| Pentane | 572 | LMCT |

Laser-Induced Fluorescence (LIF) Spectroscopy Studies

Laser-induced fluorescence (LIF) spectroscopy has been a powerful tool for probing the excited states of this compound, particularly in low-temperature environments. researchgate.netacs.orgacs.org This technique allows for the generation of vibrationally resolved spectra, which are significantly sharper than absorption spectra because the laser can selectively excite individual conformers or matrix trapping sites. researchgate.netacs.org

Supersonic Jet Spectroscopy for High Resolution

Supersonic jet spectroscopy is employed to cool molecules to very low temperatures by expanding them in a high-pressure rare gas into a vacuum. This cooling process simplifies the spectra by reducing the thermal distribution of molecules over many ground-state vibrational levels, thus minimizing "hot bands" and reducing spectral complexity caused by a large number of vibrational degrees of freedom. LIF spectroscopy in a supersonic jet has been applied to this compound to study its charge-transfer processes, particularly the ligand-to-metal charge transfer. researchgate.netuobaghdad.edu.iqresearchgate.net The resulting spectra show a high degree of structure, indicating the population of several energy levels and the possibility of numerous transitions.

Matrix Isolation Spectroscopy (Argon and Nitrogen Matrices)

Matrix isolation spectroscopy involves trapping molecules in a solid matrix of inert gas, such as argon or nitrogen, at very low temperatures (e.g., 12 K). researchgate.netacs.orgacs.org This technique isolates the molecules and reduces spectral broadening due to intermolecular interactions. acs.org The emission and excitation spectra of this compound have been recorded in both argon and nitrogen matrices using a tunable pulsed laser. researchgate.netacs.orgacs.org In argon matrices, two sets of spectra can be selectively excited, suggesting the presence of different trapping sites or conformers of this compound within the matrix. researchgate.netacs.orgacs.org The spectra in nitrogen matrices are similar but exhibit differences in site or conformer structure compared to those in argon. acs.orgacs.org

Matrix isolation studies have also allowed for the determination of the excited state lifetime of this compound. In nitrogen matrices, the excited state lifetime has been measured by single photon counting methods to be 3.69 (7) ns. acs.orgacs.org The quantum yield for emission in nitrogen matrices is estimated to be 0.010. acs.orgacs.org

Table 2: Excited State Lifetime and Quantum Yield in Nitrogen Matrix

| Matrix | Excited State Lifetime (ns) | Emission Quantum Yield |

| Nitrogen | 3.69 (7) | 0.010 |

Vibrational Progression Analysis in Emission and Excitation Spectra

Analysis of the vibrational progressions in the emission and excitation spectra obtained from LIF and matrix isolation studies provides information about the changes in molecular geometry and vibrational modes upon electronic excitation. In argon matrices, the emission and excitation spectra of this compound are dominated by a progression in ν₈, a vibration corresponding to the in-phase combination of ring-metal-ring and ring-methyl bending modes. researchgate.netacs.orgacs.org The frequency of this mode is observed at ν₈' = 392 (2) cm⁻¹ in the excited state and ν₈'' = 383 (1) cm⁻¹ in the ground state. acs.orgacs.org Weaker features corresponding to progressions involving other totally symmetric modes (νₓ + nν₈, where x = 6, 7, 9 and n = 0, 1, 2, ...) can also be detected. acs.orgacs.org

In the principal site in argon matrices, the emission and excitation bands are symmetrical with a full width at half-maximum of approximately 6 cm⁻¹. acs.orgacs.org

Table 3: Dominant Vibrational Progression in Argon Matrix

| Mode | Description | Frequency (Excited State, cm⁻¹) | Frequency (Ground State, cm⁻¹) |

| ν₈ | In-phase ring-metal-ring and ring-methyl bending modes | 392 (2) | 383 (1) |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Characterization

Electron Spin Resonance (ESR) spectroscopy is a technique used to study paramagnetic species, which possess unpaired electrons. This compound is a 17-electron metallocene and is known to be paramagnetic. researchgate.netresearchgate.netnsf.govmarshall.edu ESR spectroscopy provides information about the electronic ground state and the interaction of the unpaired electron with the surrounding nuclear spins.

ESR spectra of this compound in frozen toluene (B28343) at 4 K have been measured. researchgate.net These measurements are consistent with the molecule having an E₅/₂ ground state under these conditions. researchgate.net The ESR parameters determined from these studies include g∥ = 5.081 (3) and a rhenium hyperfine coupling constant ARe = 1585 (3) MHz. researchgate.net These ESR findings, along with other techniques like magnetic circular dichroism (MCD) and magnetic susceptibility, support the assignment of a ²E₂ ground state configuration for this compound. researchgate.netresearchgate.netnsf.gov

Table 4: ESR Parameters for this compound in Frozen Toluene (4 K)

| Parameter | Value |

| g∥ | 5.081 (3) |

| ARe (MHz) | 1585 (3) |

| Ground State | E₅/₂ (at 4 K) |

Magnetic Circular Dichroism (MCD) Spectroscopy

Information specifically detailing Magnetic Circular Dichroism (MCD) spectroscopy studies of this compound was not found in the conducted search.

Gas Phase Photoelectron Spectroscopy (PES)

Information specifically detailing Gas Phase Photoelectron Spectroscopy (PES) studies of this compound was not found in the conducted search. Spectroscopic studies in the gas phase have been conducted, such as Laser Induced Fluorescence (LIF), which revealed complex spectra with a high degree of structure, indicating numerous populated levels and possible transitions .

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the molecular vibrations of this compound. With 51 atoms, Cp*₂Re is expected to have 147 internal vibrations (3n-6 for a non-linear molecule) dcu.ielibretexts.org. These vibrations can be broadly categorized into intra-ring modes, which involve motions within the C₅Me₅ rings, and inter-ring or skeletal modes, which describe movements involving the rings and the central rhenium atom .

Assignment of Skeletal and Inner Vibrational Modes

The total number of vibrational modes for Cp*₂Re is 147 . The ligand vibrations within the two C₅Me₅ rings account for a significant portion of these modes. Each ring, with 25 atoms, would have [3x25 - 6] = 69 ligand vibrations if considered in isolation . For two ligands, this totals 138 ligand vibrations . The remaining vibrations, (147 - 138) = 9, are considered framework, skeletal, or "inner vibrations" .

The assignment of vibrational frequencies in the spectrum of this compound can be considered under three main categories: vibrations of the methyl groups, vibrations of the Cp* ring (treating methyl groups as point masses), and modes involving the movement of each ring relative to the Cp*Re fragments . Skeletal modes are significantly influenced by the nature of the metal and the compound . When determining skeletal or inner vibrations, the ligands are often regarded as rigid disks .

Comparisons with analogous metallocenes like ruthenocene (Cp₂Ru) and ferrocene (B1249389) (Cp₂Fe) have facilitated the assignment of some skeletal vibration modes in Cp₂Re . For instance, the ring tilt and ring stretch modes in ruthenocene were assigned frequencies of 400 cm⁻¹ and 333 cm⁻¹, respectively, while similar modes in ferrocene were assigned at 389 cm⁻¹ and 309 cm⁻¹ . Corresponding frequencies for these modes in Cp₂Re were assigned to approximately 370 cm⁻¹ and 290 cm⁻¹, respectively . The lower value for the Cp-Re stretching frequency in this compound compared to the ring-metal stretching in ferrocene and ruthenocene can be attributed to the increased mass of the Cp ring .

Data Table: Assigned Skeletal Vibration Frequencies

| Mode | Analogous Compound | Frequency (cm⁻¹) | Citation |

| Ring Tilt | Ruthenocene | 400 | |

| Ring Stretch | Ruthenocene | 333 | |

| Ring Tilt | Ferrocene | 389 | |

| Ring Stretch | Ferrocene | 309 | |

| Ring Tilt | This compound | ~370 | |

| Ring Stretch | This compound | ~290 |

Ring-Metal-Ring Bending Modes (ν8)

A prominent vibrational mode in the spectroscopy of this compound is denoted as ν8. This vibration corresponds to the in-phase combination of ring-metal-ring and ring-methyl bending modes acs.orgresearchgate.netacs.orgresearchgate.net. Studies using Laser-Induced Fluorescence (LIF) in low-temperature matrices (argon and nitrogen) have shown that spectral progressions are dominated by this ν8 mode acs.orgresearchgate.netacs.orgresearchgate.net. In argon matrices, two sets of spectra were observed, potentially corresponding to different trapping sites or conformers, with ν8 frequencies reported as 392 cm⁻¹ and 383 cm⁻¹ acs.orgresearchgate.netacs.org.

Data Table: ν8 Vibrational Frequencies

| Matrix | ν8 Frequency (cm⁻¹) | Citation |

| Argon | 392 | acs.orgresearchgate.netacs.org |

| Argon | 383 | acs.orgresearchgate.netacs.org |

| Nitrogen | Similar to Argon | acs.org |

Ring-Methyl Bending Modes and C-C, C-Me Stretches

Vibrations within the C₅Me₅ rings and the methyl substituents are also observed and assigned in the vibrational spectra of this compound. Methyl group vibrations are typically observed in specific regions of the spectrum, including 3000-2000 cm⁻¹, 1500-1450 cm⁻¹, and 1050-1000 cm⁻¹, corresponding to ν(CH₃), δ(CH₃), and ρ(CH₃) modes, respectively .

Specific assignments for ring and methyl vibrations in this compound and related compounds have been reported. A medium strong band at 1390 cm⁻¹ was assigned to a C-C stretching vibration within the ring, a mode frequently observed in Cp-derivatives between 1400-1500 cm⁻¹ . The ring breathing vibration has been assigned to a strong band at 1103 cm⁻¹ in a vibrational study of CpRe(CO)₃, which can be related to the Cp₂Re system . The C-Me stretching vibration is typically found around 1230 cm⁻¹ for Cp-Me groups .

Out-of-plane CMe bending vibrations, δ(CMe), have been observed as weak bands at lower energies, around 290, 270, 250, and 230 cm⁻¹ . These assignments were made by comparison with spectra of related manganese carbonyl complexes and substituted ferrocenes .

Data Table: Assigned Ring and Methyl Vibration Frequencies

| Mode | Frequency (cm⁻¹) | Description | Citation |

| ν(C-C) (ring) | 1390 | C-C stretching vibration within the ring | |

| Ring Breathing | 1103 | Ring breathing vibration (based on Cp*Re(CO)₃) | |

| ν(C-Me) | 1230 | C-Me stretching vibration | |

| δ(CMe) (out-of-plane) | ~290, 270, 250, 230 | Out-of-plane CMe bending vibrations |

Photophysical Properties and Excited State Dynamics of Decamethylrhenocene

Ligand-to-Metal Charge Transfer (LMCT) Transitions

Decamethylrhenocene exhibits low-energy ligand-to-metal charge transfer (LMCT) transitions. nih.goviupac.org These transitions are a key feature in the photophysics of 17-electron metallocenes. nih.gov

Computational studies, utilizing methods such as TD-DFT, support the assignment of low energy LMCT transitions for this compound. nih.goviupac.org The ground state configuration is assigned as ²E₂. nih.goviupac.org The experimental UV-vis absorption spectrum of ReCp*₂ in pentane (B18724) displays a broad low energy feature with a maximum at 572 nm, which has been assigned as an LMCT transition. nih.gov Theoretical calculations using the B3LYP functional predict these LMCT transitions to be centered at 344 nm, showing a hypsochromic shift compared to the experimental spectrum. nih.gov

The nature of the LMCT transition in ReCp₂ involves the transfer of an electron from molecular orbitals primarily based on the Cp (pentamethylcyclopentadienyl) ligands to a rhenium d-orbital. nih.gov These transitions exhibit a high degree of LMCT character, calculated to be around 98%. nih.gov Solvatochromism studies conducted across various solvents with dielectric constants ranging from 1.8 to 38.5 did not reveal significant solvent-dependent spectral shifts, further supporting the presence of low energy LMCT excited states with high symmetry. nih.gov The lowest energy excited state is likely a ²LMCT state. nih.gov

This compound exhibits excited state reduction potentials that suggest its capability as a photoreductant. nih.goviupac.org Excited state reduction potentials in THF have been calculated as E°′([ReCp₂]⁺/⁰) = –2.61 V vs. Fc⁺/⁰ and E°′([ReCp₂]⁰/–) = –0.20 V vs. Fc⁺/⁰. nih.goviupac.org

Upon irradiation at 568 nm in toluene (B28343), this compound shows weak, broad emission at room temperature with an emission maximum at 641 nm. nih.gov This observation is consistent with previous photoluminescence measurements performed at low temperatures. nih.gov The nearly perfect overlap of the (0,0) component in absorption and emission spectra in a low-temperature matrix is indicative of fluorescence originating from a ²LMCT excited state. nih.gov

Non-radiative decay pathways are also active in the relaxation of the excited state, particularly under room temperature conditions. nih.gov These pathways are likely facilitated by the presence of lower energy excited states. nih.gov The transition from a ²LMCT to a ⁴MC (metal-centered) state is spin-forbidden, which can influence the relaxation dynamics. In d⁵ complexes, fast deactivation through metal-centered states can contribute to short excited state lifetimes.

Energetics and Nature of LMCT Excited States

Excited State Lifetime Measurements (e.g., 1.8 ns in pentane, 3.69 ns in nitrogen matrices)

The excited state lifetime of this compound has been determined in different environments. At room temperature in pentane, the lifetime is measured to be 1.8 ns. nih.goviupac.org In a nitrogen matrix at 12 K, the excited state lifetime is longer, measured at 3.69 ns. nih.gov Lifetimes on the nanosecond timescale are generally considered sufficient for bimolecular reactivity. The observed lifetime for ReCp*₂ is sufficient for such reactions, and ongoing studies are investigating its excited state reactivity. nih.gov

Here is a table summarizing the excited state lifetime data:

| Environment | Temperature | Lifetime (ns) | Citation |

| Pentane | Room Temp | 1.8 | nih.goviupac.org |

| Nitrogen Matrices | 12 K | 3.69 | nih.gov |

Quantum Yield Determinations for Luminescence (e.g., 0.010 in nitrogen matrices)

The luminescence quantum yield for this compound has been estimated. In nitrogen matrices, the quantum yield for emission is approximately 0.010. The weak emission observed at room temperature is consistent with the general correlation between short excited state lifetimes and low quantum yields.

Here is a table summarizing the luminescence quantum yield data:

| Environment | Quantum Yield | Citation |

| Nitrogen Matrices | 0.010 |

Time-Resolved Spectroscopic Probes of Excited States

Time-resolved spectroscopic techniques have been employed to investigate the excited states of this compound and their dynamics. nih.goviupac.org These methods provide insights into the transient species formed upon photoexcitation and their decay pathways. Laser-induced fluorescence spectroscopy has been used, particularly in low-temperature matrices and supersonic jets, to obtain highly resolved spectra and study charge-transfer processes. Time-resolved excitation spectroscopy has also been applied to study relaxation paths in transition metal complexes.

Time-resolved photoluminescence measurements are among the techniques used to probe the excited states of this compound. nih.goviupac.org Specifically, time-correlated single photon counting has been utilized to acquire kinetic traces of the luminescence decay, allowing for the determination of the excited state lifetime. nih.gov

Redox Chemistry and Photoredox Behavior of Decamethylrhenocene

Ground State Electrochemical Redox Potentials

Electrochemical studies have been conducted to determine the ground state reduction potentials of decamethylrhenocene. These studies reveal the accessibility of different oxidation states for the rhenium center. This compound exhibits ground state reduction potentials for the [ReCp₂]⁺/⁰ and [ReCp₂]⁰/⁻ couples. These potentials are important for understanding the thermodynamic feasibility of electron transfer processes from the ground state.

Electrochemical data for this compound (vs. Fc⁺/⁰):

| Redox Couple | Ground State Potential (V) |

| [ReCp₂]⁺/⁰ | Not explicitly given in search results, but stated as similar to MnCp2 |

| [ReCp₂]⁰/⁻ | Not explicitly given in search results, but stated as similar to MnCp2 |

Excited State Reduction Potentials

Upon photoexcitation, this compound is promoted to an excited state, which significantly alters its redox properties. The energy stored in the excited state (ΔGᴇs) contributes to enhanced reducing and oxidizing power compared to the ground state. The excited state reduction potentials are calculated by coupling the ground state reduction potentials with the excited state energy. For ReCp*₂, the excited state energy (ΔGᴇs) has been estimated from the crossing point of its absorption and steady-state emission profiles.

The excited state reduction potentials for this compound (vs. Fc⁺/⁰) have been determined:

| Redox Couple | Excited State Potential (V) |

| [ReCp₂]⁺/⁰ | -2.61 V |

| [ReCp₂]⁰/⁻ | -0.20 V |

These values indicate the potential of the excited state to act as both a reductant and an oxidant.

Potential as a Strong Photoreductant

The excited state of this compound demonstrates potent reducing capabilities. The excited state reduction potential for the [ReCp₂]⁺/⁰ couple is reported as -2.61 V versus Fc⁺/⁰. iupac.orgnih.gov This strongly negative potential suggests that photoexcited this compound is a powerful one-electron reductant, capable of reducing substrates that are difficult to reduce in the presence of less potent photocatalysts. Compared to common photoredox catalysts like [Ru(bpy)₃]²⁺, which has an excited state reduction potential of -1.21 V vs Fc⁺/⁰ for the [Ru(bpy)₃]³⁺/²⁺* couple, ReCp*₂ exhibits significantly stronger reducing power. This highlights its promise for driving reactions that require a very strong photoreductant. iupac.orgnih.gov

Potential as a Weak Photo-oxidant

In addition to its reducing power, the excited state of this compound can also act as a photo-oxidant. The excited state reduction potential for the [ReCp₂]⁰/⁻ couple is reported as -0.20 V versus Fc⁺/⁰. iupac.orgnih.gov This potential is relatively mild compared to its photoreductant potential and also mild when compared to the photo-oxidizing potential of [Ru(bpy)₃]²⁺ (0.37 V vs Fc⁺/⁰ for the [Ru(bpy)₃]²⁺*/⁺ couple). These values suggest that while photoexcited this compound can participate in photo-oxidative processes, its strength as a photo-oxidant is considerably weaker than its strength as a photoreductant.

Photoinduced Electron Transfer Processes

This compound is known to undergo photoinduced electron transfer (PET) processes from its excited state. PET involves the transfer of an electron from an excited molecule (in this case, ReCp₂) to an acceptor, or the transfer of an electron from a donor to the excited molecule. The electronic structure of this compound, particularly the presence of low-energy ligand-to-metal charge transfer (LMCT) transitions, is crucial for enabling these processes. iupac.org The population of metal-based acceptor orbitals in the LMCT excited state facilitates electron transfer reactions. The excited state lifetime of ReCp₂, reported as 1.8 ns in pentane (B18724) at room temperature, is sufficient for bimolecular reactivity, allowing for excited state electron transfer to occur with suitable substrates.

Role as a Photoredox Reagent in Chemical Transformations

Based on its favorable excited state redox potentials, particularly its strong reducing power, this compound shows promise as a photoredox reagent in chemical transformations. iupac.orgnih.gov Its ability to undergo efficient photoinduced electron transfer from a potent excited state makes it a valuable tool for driving reactions that involve single-electron transfer steps. While the search results highlight its potential, ongoing studies are actively investigating the excited state reactivity of ReCp*₂ to further explore its capabilities as a photoreductant in various chemical processes. The unique electronic structure of this low-spin d⁵ metallocene, with its accessible LMCT excited state, positions it as a potentially useful photocatalyst for challenging reductive transformations. iupac.org

Theoretical and Computational Investigations of Decamethylrhenocene

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and solids. It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. DFT calculations involve solving the Kohn-Sham equations, which approximate the many-electron problem by considering non-interacting electrons in an effective potential.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental application of DFT that aims to find the molecular structure with the minimum total energy for a given method. This process involves iteratively calculating energies and forces and employing optimization algorithms to move atoms towards a more stable configuration. For decamethylrhenocene, unrestricted DFT calculations have been performed to elucidate its ground state electronic structure. Optimized structures indicate that the Cp* ligands in ReCp*2 adopt an eclipsed conformation, with a calculated torsion angle of 4.39°. This computational prediction is supported by experimental single crystal X-ray diffraction studies.

Electronic Structure and Orbital Energetics

DFT calculations are crucial for understanding the electronic structure and the energies of molecular orbitals. For this compound, computational studies support the assignment of a 2E2 ground state configuration. Analysis of frontier molecular orbitals provides insights into the potential reactivity and electronic transitions of the complex. Low energy ligand-to-metal charge transfer (LMCT) transitions have been identified computationally for ReCp*2.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a powerful computational method used to study the excited states of molecules and predict their spectroscopic properties. It calculates the poles in the response of the ground state density to a time-varying electric field, providing excitation energies and information about electronic transitions.

Prediction of Electronic Transitions and Spectra

TD-DFT calculations have been employed to model the electronic transitions and predict the UV-vis absorption spectrum of this compound. These calculations help in assigning the observed absorption features to specific electronic transitions. For ReCp*2, TD-DFT predicts low energy LMCT transitions. Calculated UV-vis absorption spectra can be compared with experimental data to validate the computational methods and gain a deeper understanding of the observed spectroscopic features.

Analysis of Excited State Character (e.g., Natural Transition Orbital Analysis)

Analyzing the character of excited states is essential for understanding the nature of electronic transitions and predicting photochemical behavior. Methods like Natural Transition Orbital (NTO) analysis are used to visualize and characterize excited states by transforming molecular orbitals to describe the transition in terms of a single excitation from an occupied to an unoccupied orbital. For transition metal complexes, NTO analysis can help identify the contributions of ligand and metal orbitals to specific excited states, such as LMCT, metal-to-ligand charge transfer (MLCT), or d-d transitions. While the provided search results discuss NTO analysis in the context of other rhenium complexes, the principle applies to understanding the excited state character of this compound as well.

Relativistic Effects in Electronic Structure Calculations (e.g., ZORA)

For molecules containing heavy elements like rhenium, relativistic effects can significantly influence the electronic structure and properties. Relativistic calculations account for the effects of the theory of relativity on the behavior of electrons, particularly those in core orbitals moving at high speeds. The Zero Order Regular Approximation (ZORA) is one of the methods used to incorporate scalar relativistic effects into DFT calculations. ZORA is generally recommended for relativistic calculations with ADF software and can be used in geometry optimizations. While specific details of ZORA calculations for this compound are not extensively detailed in the provided snippets, the general principle of considering relativistic effects for accurate calculations on rhenium-containing compounds is relevant.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found in provided snippets. Searching... |

| Decamethylferrocene | 15807221 |

Theoretical Modeling of Spectroscopic Data (e.g., XANES, XAFS for related systems)

Theoretical modeling of spectroscopic data, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (XAFS), is a powerful tool for probing the electronic structure and local atomic environment of metal complexes. While direct theoretical modeling of XANES and XAFS specifically for this compound is not extensively detailed in the provided search results, studies on related metallocene systems, such as ferrocene (B1249389) and decamethylferrocene, demonstrate the applicability of these computational techniques.

XANES is particularly sensitive to the electronic structure and coordination geometry of the absorbing atom, while XAFS provides information about interatomic distances, coordination numbers, and lattice dynamics. arxiv.orgiaea.org Theoretical XANES spectra can be calculated using methods like density functional theory (DFT) and multiple-scattering codes, allowing for comparison with experimental data to deduce structural and electronic information. researchgate.netresearchgate.netacs.org For instance, combined X-ray absorption spectroscopy measurements and DFT calculations have been used to study the electronic structures of ferrocene-labeled peptides, showing excellent agreement between measured and simulated data and allowing for the assignment of spectral features. nih.gov

Studies on ferrocene (Fc) and decamethylferrocene (DmFc) have utilized full-potential modeling of XAFS, covering both the near-edge (XANES) and extended regions, to analyze their conformation. nih.govunimelb.edu.au By comparing high-accuracy X-ray absorption measurements with theoretical modeling based on different structural models, researchers were able to determine the eclipsed conformation for Fc and the staggered conformation for DmFc in frozen solutions. nih.govunimelb.edu.au This highlights the potential of high-accuracy XAFS and theoretical modeling for structural analysis of metallocene compounds. nih.govunimelb.edu.au

Although specific details on theoretical XANES and XAFS modeling for this compound are limited in the provided context, the successful application of these techniques to related metallocenes suggests their potential utility in understanding the electronic and structural properties of this compound. Computational studies on this compound have focused on its electronic structure and photophysics, supporting assignments of ground state configurations and ligand-to-metal charge transfer transitions, which are relevant to interpreting spectroscopic data. nsf.govacs.org

Computational Studies of Vibrational and Rotational Relaxation

Computational studies investigating vibrational and rotational relaxation in this compound are not explicitly detailed in the provided search results. However, the concepts of vibrational and rotational relaxation are important in understanding the dynamics of molecules, particularly following excitation.

Vibrational and rotational relaxation refer to the processes by which molecules lose excess vibrational and rotational energy, typically through collisions with other molecules. Computational methods, such as molecular dynamics simulations and quantum chemistry calculations, are employed to model these processes. nato.intnih.gov

While direct studies on this compound's vibrational and rotational relaxation were not found, research on other systems provides context. For example, quasi-classical molecular dynamics simulations have been used to study the energy relaxation of vibrationally excited hydroxyl radicals in an argon bath, investigating both vibrational and rotational energy transfer. nih.gov These studies show that models based on transition rates can reproduce experimental relaxation data and highlight the interplay between vibrational and rotational energy. nih.gov

In the context of metallocenes, computational studies have explored vibrational properties. Density functional theory calculations have been used to study the infrared spectra of metallocenes like ferrocene, ruthenocene, and osmocene, including anharmonic corrections to improve accuracy. researchgate.net These studies demonstrate the ability of computational chemistry to model the vibrational behavior of metallocene systems. researchgate.net

Laser-induced fluorescence spectroscopy of this compound in a supersonic jet has provided experimental spectroscopic data, indicating the presence of multiple populated levels and possible transitions. researchgate.net The interpretation of such experimental data can be aided by theoretical calculations of vibrational modes and energy levels. While the provided information does not detail computational studies of the relaxation of these modes in this compound, the experimental observation of structured spectra suggests that understanding vibrational and rotational dynamics is relevant to its photophysical behavior. researchgate.net

Computational studies on the electronic structure and photophysics of this compound have identified low-energy ligand-to-metal charge transfer transitions and observed weak emission with a specific lifetime. nsf.govacs.org The relaxation pathways following electronic excitation would involve vibrational and potentially rotational energy redistribution, although the computational details of these specific relaxation processes for this compound are not present in the search results.

Reactivity Patterns and Potential Applications in Catalysis Research

Photoinduced Reactivity and Bond Activation

Photoinduced reactions play a crucial role in the chemistry of transition metal complexes, offering pathways to generate highly reactive species and access transformations not possible under thermal conditions. acs.orgwhiterose.ac.ukwhiterose.ac.uk Decamethylrhenocene and related rhenium complexes exhibit notable photoinduced reactivity. nsf.govwhiterose.ac.uk

Metal-Hydride Homolysis (M-H) in this compound Precursors

The synthesis of this compound itself can be achieved through the UV photolysis of its precursor, bis(η-pentamethylcyclopentadienyl)rhenium hydride ([Re(C₅Me₅)₂H] or [ReCp*₂H]). acs.orgwhiterose.ac.ukwhiterose.ac.ukresearchgate.net This process involves the homolytic splitting of the metal-hydride (Re-H) bond, generating reactive intermediates that ultimately lead to the formation of the stable this compound molecule. acs.orgwhiterose.ac.ukwhiterose.ac.uk

Metal-hydride homolysis is a key photochemical pathway for many transition metal monohydride complexes. acs.orgwhiterose.ac.ukwhiterose.ac.ukwhiterose.ac.uk This process can occur without the need for radical initiators and allows for the generation of reactive intermediates that can be studied using techniques like time-resolved spectroscopy and low-temperature matrix isolation. acs.orgwhiterose.ac.ukwhiterose.ac.ukwhiterose.ac.uk While thermal reductive elimination of alkanes from metal alkyl hydride complexes is common, the corresponding photochemical reactions are less frequent, making the photoinduced M-H homolysis in rhenocene (B1217767) precursors particularly noteworthy. acs.org

The photochemical behavior of dihydride cations like [Cp*₂Re(H)₂]⁺ has been shown to parallel that of neutral molybdenum and tungsten analogues, often undergoing photodissociation of H₂. whiterose.ac.uk However, for monohydrides, M-H homolysis is a widespread photoprocess. acs.orgwhiterose.ac.ukwhiterose.ac.ukwhiterose.ac.uk

This compound as a Component in Photocatalytic Cycles

The ability of this compound and related metallocenes to engage in photoinduced processes suggests their potential utility in photocatalysis. Photocatalysis leverages light energy to drive chemical reactions, often involving electron transfer processes. scielo.brdiva-portal.orgresearchgate.net

This compound ([ReCp₂]) and decamethylmanganocene ([MnCp₂]), both low-spin d⁵ metallocenes, have been investigated for their potential as photoredox reagents. nsf.gov Studies on their electronic structure and photophysics indicate promising characteristics for enabling photochemical reactions. nsf.gov

Design Principles for Photoredox Catalysis involving Metallocenes

Designing effective photoredox catalysts involving metallocenes requires a thorough understanding of their electronic structure and excited-state properties. nsf.govacs.orgresearchgate.net Metallocenes exhibit distinctive absorption profiles that are dependent on their oxidation state, with various low-energy optical transitions including d-d, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) excited states. nsf.govresearchgate.net These absorption features can be exploited to monitor single-electron transfer reactions, as changes in oxidation state often result in discernible color changes. nsf.gov

While much of the research on metallocene reactivity has focused on ground-state processes, reports describe photo-initiated reactivity. nsf.gov For instance, derivatives of ferrocene (B1249389), titanocene, and zirconocene (B1252598) are known to initiate photoisomerization and photopolymerization, and cobaltocene (B1669278) has been shown to undergo photoinduced radical chemistry for catalytic reactions like cyclotrimerizations. nsf.gov These reactions often utilize high-energy light to induce ligand dissociation and generate reactive radical species. nsf.gov

However, the rich excited-state electronic structure of metallocenes suggests that a wider array of excited-state reactivity is accessible, potentially enabling new photocatalytic strategies for challenging reactions. nsf.gov For photoredox catalysis, the excited state of the catalyst acts as either a one-electron reductant or oxidant. scielo.bracs.org The excited-state reduction potentials are critical in determining the thermodynamic feasibility of electron transfer processes with substrates. nsf.govdiva-portal.orgresearchgate.net

Studies on [ReCp₂] and [MnCp₂] indicate that their LMCT excited states possess strong reducing power. nsf.gov For [ReCp₂], the excited state reduction potentials were determined to be -0.20 V and -2.61 V vs. Fc⁺/⁰ for the [ReCp₂]⁰/⁻ and [ReCp₂]⁺/⁰ couples, respectively (in THF). nsf.gov These values suggest that this compound can serve as a strong photoreductant, although it is considered a weak photo-oxidant. nsf.gov The lifetime of the excited state is also a crucial factor for bimolecular reactivity. nsf.gov [ReCp₂] exhibits a room temperature lifetime of 1.8 ns in pentane (B18724). nsf.gov

Key considerations for designing photoredox catalysts include the chemical, optical, and electrochemical properties of the catalyst, such as solubility, stability, absorption characteristics, excited state energy and lifetime, and ground and excited state redox potentials. researchgate.netresearchgate.net For many photochemical reactions, the reactivity originates from the lowest energy excited state, emphasizing the importance of designing complexes with low energy LMCT excited states. rsc.orgnih.govrsc.org

Mechanisms of Photochemical Bond Formation/Cleavage

Photochemical reactions involving metallocenes and other transition metal complexes can proceed through various mechanisms, including photoinduced bond homolysis and excited-state electron transfer (ES-ET). rsc.orgnih.govrsc.orgacs.org

Visible light-induced homolysis (VLIH) is a common photoreaction for transition metal complexes with LMCT excited states. rsc.orgnih.govrsc.org This process involves the homolysis of a metal-ligand bond upon irradiation, leading to a formally reduced metal center and an oxidized ligand radical. rsc.orgnih.govrsc.org While observed as bond homolysis, the mechanism can be viewed as a two-step process initiated by photoexcitation. rsc.orgnih.govrsc.org

Excited-state electron transfer (ES-ET) is another significant pathway in photoredox catalysis. rsc.orgnih.govrsc.org Upon light absorption, the photocatalyst reaches an excited state, which can then participate in single-electron transfer with a substrate or sacrificial reagent, leading to the formation of radical species that drive the desired chemical transformation. scielo.brdiva-portal.orgacs.org This can occur via oxidative quenching (excited catalyst oxidizes the substrate) or reductive quenching (excited catalyst is reduced by the substrate or a sacrificial donor). diva-portal.orgacs.org

For photoinduced bond homolysis, studies suggest that charge transfer to a d₂² orbital can lead to the liberation of an apical ligand due to the perturbation of a σ-interaction in the excited state. nih.govrsc.org However, this is highly dependent on the complex's geometry, d-orbital splitting, ligand orientation, and photon energy. nih.govrsc.org

In the context of C-H and E-H bond activation (where E = N, O, S), homolytic cleavage is a powerful method to generate reactive radicals from readily available starting materials. acs.org Photochemical approaches, particularly those involving metal complexes, can provide a range of one-electron redox reagents capable of catalytic, redox-neutral homolytic activation. acs.org

Mechanistic studies in related metallaphotoredox catalysis have illustrated how photoinduced single-electron transfer processes can lead to bond formation. For example, in some C(sp³)-N bond formation reactions, a photosensitive copper-amidate complex can undergo photoinduced single-electron transfer, and the resulting species can then participate in radical cross-coupling pathways. rsc.org The specific ligands and their coordination to the metal can influence the photoexcitation and electron transfer processes. rsc.org

Considerations for Catalyst Design and Optimization in Related Systems

The design and optimization of catalysts for photoinduced reactions and photocatalysis involving metallocenes and related systems require careful consideration of several factors.

The electronic structure of the metal complex is paramount, as it dictates the nature and energy of the excited states that are accessible upon irradiation. nsf.govresearchgate.net Tuning the electronic properties through ligand modifications can influence the absorption characteristics, excited-state lifetimes, and redox potentials, thereby impacting the catalyst's efficiency and selectivity. nsf.govacs.orgresearchgate.net

Steric factors also play a role in the reactivity of metallocene complexes. Ansa-bridged rhenocene complexes, where the two cyclopentadienyl (B1206354) rings are linked by a bridge, can exhibit marked differences in reactivity compared to their non-ansa analogues due to modifications in their electronic structure and the constraints imposed by the bridge. researchgate.netacs.org For instance, the thermal stability of methyl hydride complexes can be enhanced by the presence of an ansa bridge. acs.org

The choice of ligands is critical in facilitating access to desirable excited states, such as LMCT states, which are often involved in photoinduced electron transfer. rsc.orgrsc.org Strong π- and σ-donating ligands paired with electron-deficient metal centers can facilitate access to LMCT excited states. rsc.orgrsc.org

For photocatalytic applications, the stability of the catalyst under irradiation is essential. Photochemical deactivation pathways, such as competitive ground-state reactivity or unproductive excited-state reactions, can limit catalytic efficiency. acs.org Understanding these deactivation pathways is crucial for optimizing catalyst design. acs.org

Furthermore, the reaction conditions, including the solvent and the presence of sacrificial electron donors or acceptors, need to be carefully selected to facilitate the desired electron transfer processes and minimize unwanted side reactions. scielo.brdiva-portal.org

The development of stereoselective asymmetric reactions is a significant challenge and opportunity in photocatalytic fluoromethylation and other transformations. acs.org Sophisticated catalyst design, potentially involving dual photoredox/asymmetric catalysis, is a promising strategy for achieving high stereoselectivity. acs.org

Compound Table

| Compound Name | PubChem CID |

| This compound | 15733617 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.